(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine
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Overview
Description
(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine is a chiral amine compound with a cyclobutane ring structure. The compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through cycloaddition reactions or other ring-closing methods.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Methoxycyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine: A diastereomer with different stereochemistry.
Uniqueness
(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
InChI Key |
NSUHDXDXMDDKGW-NTSWFWBYSA-N |
Isomeric SMILES |
COC[C@@H]1CC[C@H]1N |
Canonical SMILES |
COCC1CCC1N |
Origin of Product |
United States |
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